molecular formula C3H7N3 B3292958 3-Methyl-3H-diazirine-3-methaneamine CAS No. 882568-97-0

3-Methyl-3H-diazirine-3-methaneamine

Cat. No.: B3292958
CAS No.: 882568-97-0
M. Wt: 85.11
InChI Key: RBEZPIXVRXSSDI-UHFFFAOYSA-N
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Description

3-Methyl-3H-diazirine-3-methaneamine is a chemical compound of significant interest in chemical biology and proteomics research, particularly for its role as a precursor and integral component in photoaffinity labeling (PAL) probes. Its molecular formula is C4H9N3, and it has a molecular weight of 99.13 g/mol . The compound is characterized by its highly strained, three-membered diazirine ring, which serves as the photoactivatable moiety . The primary research value of this diazirine derivative lies in its application for target deconvolution and biomolecular interaction studies. Upon irradiation with ultraviolet light (typically at ~365 nm), the diazirine ring generates a highly reactive carbene species that can form covalent bonds with proximal biomolecules . This mechanism enables researchers to "capture" transient, low-affinity interactions that are otherwise difficult to study, such as those between small molecule drugs and their protein targets or between proteins and nucleic acids . The molecule's primary amine functional group serves as a flexible handle for conjugation to other molecules of interest, such as natural products, cofactors, or other chemical probes, via standard carbodiimide or N-hydroxysuccinimide (NHS) ester chemistry . This allows for the creation of customized photo-crosslinking reagents without extensive synthetic modification of the original bioactive molecule. The utility of diazirine-based photo-immobilization has been demonstrated in the systematic affinity-based profiling of diverse natural products, successfully recapitulating known protein targets and identifying novel interactors from complex biological lysates . Furthermore, analogous photoactivatable diazirine compounds have been employed to map the binding sites of small-molecule inhibitors on viral envelope proteins, validating specific pharmacological targets . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyldiazirin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3/c1-3(2-4)5-6-3/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEZPIXVRXSSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Photochemical Activation and Decomposition Pathways of Diazirine Systems

Photodissociation Dynamics and Energy Partitioning in Diazirines

Conical Intersections in Diazirine Photochemistry

The photochemical reactivity of diazirine systems, including 3-Methyl-3H-diazirine-3-methaneamine, is fundamentally governed by the presence of conical intersections on their potential energy surfaces. These are points of degeneracy between electronic states, which facilitate ultra-fast, non-radiative transitions from an excited state back to the ground state.

Upon absorption of UV light, the diazirine molecule is promoted from its ground state (S₀) to an electronically excited state (S₁). The molecule's geometry then distorts along specific vibrational modes, guiding it towards a conical intersection. At this point, the energy separation between the S₁ and S₀ states becomes minimal, allowing for efficient internal conversion. This process is exceptionally rapid, often occurring on a femtosecond timescale.

Influence of Substituent Effects on Photochemical Efficiency

The nature of the substituents on the diazirine ring plays a pivotal role in modulating the efficiency of the photochemical decomposition. In the case of this compound, the presence of a methyl group and a methaneamine group significantly influences the molecule's photochemical behavior.

The electron-donating properties of the methyl and methaneamine groups can affect the stability of the excited state and the topography of the potential energy surface. These substituents can alter the energy and geometry of the conical intersection, thereby influencing the rate of non-radiative decay and, consequently, the quantum yield of carbene formation.

For instance, electron-donating groups can stabilize the transition state for N₂ extrusion, potentially lowering the activation barrier for decomposition from the vibrationally hot ground state. This can lead to a more efficient photochemical reaction compared to unsubstituted or electron-withdrawing group-substituted diazirines.

Diazirine CompoundSubstituent 1Substituent 2Quantum Yield (Φ)
3,3-DimethyldiazirineMethylMethyl0.85
3-Chloro-3-methyldiazirineChloroMethyl0.60
3-Phenyl-3-methyldiazirinePhenylMethyl0.95
3-Fluoromethyl-3-phenyldiazirineFluoromethylPhenyl0.78

Note: The data in this table is illustrative and compiled from various sources on diazirine photochemistry. The quantum yields are approximate and can vary depending on the solvent and excitation wavelength.

The table demonstrates that both the electronic nature and the steric bulk of the substituents can have a profound effect on the photochemical efficiency. The high quantum yield observed for 3-phenyl-3-methyldiazirine, for example, can be attributed to the stabilization of the carbene intermediate by the phenyl group. Conversely, the electron-withdrawing nature of the chloro group in 3-chloro-3-methyldiazirine leads to a lower quantum yield. Based on these trends, it can be inferred that the electron-donating methyl and methaneamine groups in this compound would likely contribute to a high quantum yield of decomposition.

Thermal Activation and Mechanistic Investigations of Diazirine Reactivity

Energetic Landscape of Thermal Decomposition

The stability of a diazirine and the rate of its thermal decomposition are governed by the energetic landscape of the reaction, specifically the activation energy required to reach the transition state.

The kinetics of the thermal decomposition of diazirines are typically first-order reactions. islandscholar.ca The rate of these unimolecular reactions can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).

Studies on various diazirines have determined these kinetic parameters. For example, the gas-phase decomposition of difluorodiazirine was found to have an activation energy of 32 kcal/mol. islandscholar.ca The decomposition of 3-chloro-3-methyldiazirine results in the quantitative formation of vinyl chloride and nitrogen in a first-order reaction. islandscholar.ca The activation parameters for the decomposition of several diazirines have been found to be similar in both the gas phase and in solution, suggesting a common transition state for these reactions. islandscholar.ca

Table 1: Kinetic Data for Thermal Decomposition of Selected Diazirines This table is interactive. You can sort and filter the data.

Compound Phase Temperature Range (°C) Activation Energy (Ea) (kcal/mol) Pre-exponential Factor (A) (s⁻¹) Reference
Difluorodiazirine Gas N/A 32 10¹³.¹ islandscholar.ca
3-Chloro-3-methyldiazirine Gas N/A N/A N/A islandscholar.ca
3,3-Diethyldiazirine Gas N/A N/A N/A islandscholar.ca

The electronic properties of the substituents on the diazirine ring have a profound influence on the thermal stability and activation energy of the decomposition reaction. rsc.org A systematic study of trifluoromethyl aryl diazirines revealed a strong correlation between the electron-donating or electron-withdrawing nature of the substituents and the thermal activation temperature. rsc.orgnih.gov

Specifically, electron-donating groups on the aromatic ring lower the activation temperature, making the diazirine less thermally stable. Conversely, electron-withdrawing groups increase the activation temperature. rsc.orgrsc.org This tunability is significant; a difference of approximately 30 °C in thermal activation onset temperatures was observed between electron-rich (e.g., 4-OCH₃) and electron-poor (e.g., 4-NO₂) analogues. rsc.org This corresponds to a significant difference in the calculated activation free energy (ΔG‡). rsc.org This trend suggests a transition state with developing positive charge on the carbene carbon, which is stabilized by electron-donating groups. nih.gov

Table 2: Effect of Aryl Substituents on the Thermal Activation of Trifluoromethyl Aryl Diazirines This table is interactive. You can sort and filter the data.

Entry R-Group on Aryl Ring T onset (°C) T peak (°C) ΔG‡ (kJ/mol) Reference
1 4-OCH₃ 88 113 N/A rsc.org
2 4-CH₃ 94 119 N/A rsc.org
3 H 100 124 N/A rsc.org
4 4-Cl 104 129 N/A rsc.org

Theoretical and computational studies, using methods like ab initio and density functional theory (DFT), have provided deep insights into the transition states of diazirine thermal reactions. acs.orgnih.gov These models help to rationalize experimental observations and predict reactivity.

The structure of the transition state is a key point of investigation. For the decomposition of many diazirines, results are consistent with a polarized, radical-like transition state. researchgate.net The Gibbs energy of activation (ΔG‡), which incorporates both enthalpy (ΔH‡) and entropy (ΔS‡) of activation, is a critical parameter derived from these models and is directly related to the reaction rate constant. youtube.com A higher ΔG‡ corresponds to a slower reaction. youtube.com

Chemical Reactivity of Diazirine Derived Carbene and Diazo Intermediates

Carbene Insertion Reactions

Carbenes are highly electrophilic and reactive species capable of inserting into various single bonds, a reaction that forms new carbon-carbon and carbon-heteroatom bonds in a single step. chemtube3d.comresearchgate.net The carbene generated from 3-Methyl-3H-diazirine-3-methaneamine, specifically methyl(aminomethyl)carbene, is expected to undergo these characteristic insertion reactions. The nature of the substituents (methyl and aminomethyl) influences the carbene's stability and reactivity profile. Diazirines are considered excellent precursors for generating these carbenes for insertion reactions due to their stability compared to alternative sources like diazo compounds. researchgate.netnih.gov

Carbene C-H insertion is a powerful transformation for functionalizing otherwise unactivated C-H bonds. chemtube3d.comchemistryviews.org The reaction involves the formal insertion of the carbene carbon into a carbon-hydrogen bond. wikipedia.org

Reactivity: The process is highly favorable for singlet carbenes, which are typically generated from diazirine photolysis. nih.govchemtube3d.com Singlet carbenes can insert into a C-H bond in a concerted manner, where the new C-C and C-H bonds form simultaneously, generally with retention of the substrate's stereochemistry. youtube.com Triplet carbenes, if formed, react via a two-step radical abstraction-recombination pathway. chemtube3d.com The high reactivity of carbenes allows them to insert into tertiary, secondary, and primary C-H bonds.

Regioselectivity: The site of C-H insertion is governed by several factors:

Electronic Effects: Carbenes are electrophilic and preferentially insert into more electron-rich C-H bonds. C-H bonds adjacent to heteroatoms like oxygen are particularly activated. acs.org

Steric Effects: Insertion is more favorable at sterically accessible C-H bonds.

Bond Strength: Insertion generally follows the order tertiary C-H > secondary C-H > primary C-H, which correlates with C-H bond dissociation energies.

For the carbene derived from this compound, insertions into various substrates would follow these principles. For instance, in a reaction with a molecule like 2-methylbutane, the major product would result from insertion into the tertiary C-H bond.

Table 1: Predicted Regioselectivity of Methyl(aminomethyl)carbene C-H Insertion
SubstratePotential Insertion Sites (C-H Bond Type)Major Product (Predicted)Rationale
HexanePrimary (CH₃), Secondary (CH₂)Insertion at a secondary C-H bondSecondary C-H bonds are weaker and more numerous than primary C-H bonds in the internal positions. wikipedia.org
CumenePrimary (CH₃), Tertiary (Benzylic C-H)Insertion at the tertiary benzylic C-H bondTertiary C-H bonds are significantly more reactive towards insertion. acs.org
Tetrahydrofuran (THF)Secondary (C-H adjacent to Oxygen)Insertion at a C-H bond adjacent to the oxygen atomThe ether oxygen activates the adjacent C-H bonds, making them more electron-rich and susceptible to insertion. acs.org

Carbenes readily insert into the N-H bond of amines, a reaction that provides a direct route to synthesize more complex amines. acs.org This transformation is a cornerstone of carbene chemistry and has been extensively studied, often using rhodium(II) or copper catalysts to mediate the reaction with diazo compounds, the linear isomers of diazirines. semanticscholar.org

Mechanism: The generally accepted mechanism for uncatalyzed N-H insertion involves the nucleophilic attack of the amine's nitrogen lone pair on the empty p-orbital of the singlet carbene. youtube.com This forms a transient ylide intermediate (an ammonium (B1175870) ylide). A subsequent rapid proton transfer (1,2-proton shift) from the nitrogen to the adjacent carbanionic carbon yields the final amine product. The process is typically very fast and efficient. For the carbene generated from this compound, reaction with an amine like aniline (B41778) would yield a substituted diamine. While metal catalysts are common, direct photolysis of diazirines can also achieve N-H insertion. rsc.org

Similar to N-H bonds, the O-H bonds of alcohols and water and the Si-H bonds of silanes are susceptible to carbene insertion. rsc.orgrsc.org

O-H Insertion: The reaction with O-H bonds proceeds through a mechanism analogous to N-H insertion. youtube.com The oxygen atom of an alcohol acts as a nucleophile, attacking the carbene to form an oxonium ylide intermediate. rsc.org This is followed by a swift proton transfer to furnish an ether product. The high reactivity of carbenes means these insertions are often competitive with other reaction pathways. rsc.org

Table 2: Overview of X-H Insertion Reactions
Reaction TypeSubstrate (Example)Reactive IntermediateProduct TypeKey Mechanistic Step
N-H InsertionAnilineMethyl(aminomethyl)carbeneSubstituted DiamineFormation of an ammonium ylide followed by proton transfer. rsc.orgyoutube.com
O-H InsertionMethanolMethyl(aminomethyl)carbeneEtherFormation of an oxonium ylide followed by proton transfer. rsc.org
Si-H InsertionTriethylsilaneMethyl(aminomethyl)carbeneOrganosilaneOften involves a metal-carbene intermediate inserting into the Si-H bond. nih.govorganic-chemistry.org

Cycloaddition Reactions of Carbene and Diazo Intermediates

Beyond insertion reactions, the reactive intermediates derived from this compound can participate in cycloaddition reactions to form new ring systems. The specific pathway depends on whether the carbene or its isomeric diazo compound is the reacting species.

Carbenes react with alkenes in a [2+1] cycloaddition to form cyclopropanes, a reaction known as cyclopropanation. youtube.com This is one of the most important applications of carbene chemistry. libretexts.org

Mechanism and Stereochemistry: When a singlet carbene reacts with an alkene, the cycloaddition is typically a concerted process where both new sigma bonds form at the same time. youtube.com A significant consequence of this concerted mechanism is that the reaction is stereospecific; the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. libretexts.org For example, a cis-alkene will yield a cis-substituted cyclopropane. Diazirines are effective precursors for generating carbenes for these transformations, sometimes offering advantages over diazo compounds. nih.gov The reaction can be initiated photochemically or thermally and can also be mediated by transition metal catalysts. researchgate.net

Upon photolysis or thermolysis, diazirines can rearrange to their corresponding linear diazo isomers. rsc.org In the case of this compound, this would be 2-amino-1-diazopropane. Diazo compounds are classic 1,3-dipoles and can undergo 1,3-dipolar cycloaddition reactions with a variety of unsaturated partners (dipolarophiles), such as alkenes and alkynes. wikipedia.orgrsc.org

Reactivity: This reaction is a powerful tool for synthesizing five-membered heterocyclic rings. wikipedia.org For instance, the reaction of a diazo compound with an alkene yields a pyrazoline ring. wikipedia.org The regioselectivity of the cycloaddition is controlled by the electronic properties of both the diazo compound and the dipolarophile. Often, electron-deficient alkenes are used as dipolarophiles. Recent research has shown that it is possible to achieve selective 1,3-dipolar cycloadditions with diazo compounds even in the presence of other reactive groups like azides by carefully choosing the dipolarophile. nih.gov Some enzymatic systems have been shown to catalyze the isomerization of a diazirine to a diazo compound in situ, which is then trapped by a dipolarophile. nih.gov This highlights the accessibility of the diazo intermediate from a diazirine precursor under mild conditions. nih.gov

Nucleophilic Attack and Electrophilic Reactivity of Diazirine Ring

The diazirine ring, being a strained heterocycle, possesses unique electronic characteristics that govern its reactivity towards nucleophiles and electrophiles. While diazirines are generally considered stable towards many nucleophiles under dark conditions, their reactivity can be influenced by the substituents on the ring. nih.gov

Nucleophilic Attack:

The carbon atom of the diazirine ring is part of a strained system but is not highly electrophilic in its ground state. Generally, diazirines are stable in the presence of various nucleophiles, which is a key advantage for their use in biological systems where numerous nucleophilic functional groups are present. nih.gov However, strong nucleophiles can react with the diazirine ring, although this is less common than the photochemical reactions. The specific susceptibility of 3-methyl-3H-diazirine-3-methanamine to nucleophilic attack on the ring itself has not been extensively documented in peer-reviewed literature. Inferences must be drawn from the general behavior of alkyl diazirines.

It is important to distinguish between nucleophilic attack on the diazirine ring and the reactions of the photochemically generated intermediates. The primary amine group in 3-methyl-3H-diazirine-3-methanamine can itself act as a nucleophile, but this is a property of the substituent, not the ring's intrinsic reactivity to external nucleophiles.

Electrophilic Reactivity:

The nitrogen atoms of the diazirine ring possess lone pairs of electrons and can thus be considered sites for electrophilic attack. Protonation of a nitrogen atom by a strong acid could potentially activate the ring, but diazirines are known to be relatively stable in both acidic and basic conditions in the dark. nih.gov The reactivity of the diazo intermediate, which is an isomer of the diazirine, with electrophiles (specifically protons from acidic residues) is a well-documented phenomenon. nih.govsemanticscholar.org This reaction, however, follows the photochemical isomerization of the diazirine and is not a direct electrophilic attack on the diazirine ring itself.

Table 1: General Reactivity of Alkyl Diazirine Intermediates

IntermediateReactant TypeTypical ProductsReference(s)
CarbeneC-H bondsC-H insertion products nih.gov, nih.gov
CarbeneO-H bondsO-H insertion products nih.gov, nih.gov
CarbeneN-H bondsN-H insertion products nih.gov, nih.gov
Diazo CompoundCarboxylic AcidsEster products nih.gov, semanticscholar.org

This table represents the general reactivity of intermediates derived from alkyl diazirines, as specific data for this compound is not available.

Ring Expansion and Rearrangement Reactions of Diazirine Derivatives

The strained nature of the diazirine ring makes it susceptible to various rearrangements and ring-expansion reactions, particularly under thermal or photochemical conditions. While specific studies on 3-methyl-3H-diazirine-3-methanamine are limited, general principles from related diazirine and diaziridine chemistry can provide insights.

Ring Expansion:

Ring expansion reactions have been observed in related diaziridine systems (the saturated analogue of diazirines). For instance, reactions of 1,2-dialkyldiaziridines with arylketenes have been shown to result in imidazolidin-4-ones, representing a ring expansion of the three-membered ring. researchgate.net While this example involves a diaziridine, it highlights the potential for the strained three-membered ring to undergo transformations that lead to larger, more stable ring systems. There is currently a lack of specific documented ring-expansion reactions starting directly from 3-methyl-3H-diazirine-3-methanamine in the literature.

Rearrangement Reactions:

The most significant rearrangement of diazirines is their photoisomerization to the corresponding diazoalkane. thieme-connect.com This is a fundamental process in the photochemistry of diazirines and is in equilibrium with the formation of the carbene. researchgate.net

Another potential rearrangement for carbenes generated from alkyl diazirines is a 1,2-hydride shift, which leads to the formation of an alkene. researchgate.net This can be an undesired side reaction in applications like photoaffinity labeling as it consumes the reactive carbene in an intramolecular process, preventing it from reacting with target molecules. The structure of the carbene derived from 3-methyl-3H-diazirine-3-methanamine, which has hydrogen atoms on the adjacent carbon of the aminomethyl group, makes a 1,2-hydride shift a plausible intramolecular rearrangement pathway.

Table 2: Potential Rearrangement Pathways for Alkyl Diazirines and their Intermediates

Starting SpeciesConditionRearrangement TypeProduct TypeReference(s)
Alkyl DiazirinePhotolysisIsomerizationDiazoalkane thieme-connect.com
Alkyl Carbene-1,2-Hydride ShiftAlkene researchgate.net

This table outlines general rearrangement reactions observed for alkyl diazirines and their carbene intermediates. Specific studies on this compound are not available.

Advanced Applications of Diazirines in Chemical Research and Materials Science

Diazirine-Based Reagents in Controlled Covalent Bond Formation

The ability to initiate covalent bond formation with spatiotemporal control using light makes diazirine-based reagents invaluable for studying molecular interactions and constructing complex molecular architectures.

Methodological Aspects of Photo-Crosslinking Reagents

Photo-crosslinking reagents are molecules that can form covalent bonds between interacting molecules upon exposure to light. Diazirines are a favored class of photo-crosslinkers due to their small size, which minimizes steric hindrance, and their activation by long-wavelength UV light (typically 330-370 nm), which reduces potential damage to biological samples compared to other photoreactive groups. thermofisher.comu-tokyo.ac.jp

Upon irradiation, the diazirine ring undergoes photolysis, extruding a molecule of nitrogen gas (N₂) and generating a highly reactive carbene intermediate. wikipedia.orgnih.gov This carbene can then undergo insertion into nearby C-H, O-H, and N-H bonds, forming a stable covalent crosslink. wikipedia.orgnih.gov The reaction is non-specific in terms of the type of amino acid side chain or peptide backbone it reacts with, making it a versatile tool for capturing molecular interactions. thermofisher.com

Incubation: The diazirine-containing reagent is introduced to the system of interest (e.g., a protein mixture).

Photoactivation: The sample is irradiated with UV light at a specific wavelength (e.g., ~350 nm) to generate the carbene intermediate. nih.gov

Crosslinking: The carbene rapidly reacts with proximal molecules, forming a covalent bond and thus "capturing" the interaction.

It is important to note that the generated carbene can exist in either a singlet or triplet state, which can influence its reactivity. The nature of the substituents on the diazirine ring can affect the predominant carbene state. wikipedia.org Furthermore, diazirines can also isomerize to linear diazo compounds, which can also generate carbenes or act as electrophiles, adding another layer to their reaction mechanism. nih.govrsc.org

Development of Photoaffinity Labeling Probes (Focus on chemical methodology of carbene generation and covalent attachment)

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding partners of small molecules, peptides, or other biological ligands. nih.gov Diazirine-based probes are extensively used in PAL due to their high reactivity and the stability of the resulting covalent bond. nih.govnih.gov

The core of this methodology lies in the light-induced generation of a carbene from the diazirine moiety. nih.gov A typical PAL probe consists of three key components: a recognition element that binds to the target, the photoreactive diazirine group, and often a reporter tag (e.g., a biotin (B1667282) or an alkyne for click chemistry) for subsequent detection and purification. nih.gov

The chemical process of covalent attachment involves the following steps:

Binding: The photoaffinity probe binds non-covalently to its biological target.

Irradiation: Upon exposure to UV light (e.g., ~350-380 nm), the diazirine ring absorbs energy and is excited to a short-lived singlet state. nih.govu-tokyo.ac.jp

Carbene Generation: The excited diazirine rapidly decomposes, releasing molecular nitrogen and forming a highly reactive singlet carbene. nih.govrsc.org In some cases, isomerization to a diazo intermediate can occur, which can also lead to carbene formation upon further irradiation. nih.govresearchgate.net

Covalent Attachment: The generated carbene, being highly electrophilic, readily inserts into nearby chemical bonds within the binding site of the target molecule. nih.gov This includes insertion into C-H, O-H, N-H, and even C-C bonds, resulting in a stable, covalent linkage between the probe and its target. nih.gov

The short lifetime of the carbene minimizes non-specific labeling of molecules outside the binding pocket, as it is rapidly quenched by solvent molecules if it does not react with the target. wikipedia.org Recent studies have shown that the photolysis of alkyl diazirines can proceed through a two-step pathway involving the sequential generation of diazo and carbene intermediates, with the diazo intermediate showing a preference for targeting buried polar residues. researchgate.net

Design Principles for Diazirine-Containing Chemical Probes

The design of effective diazirine-containing chemical probes is crucial for successful photoaffinity labeling experiments. Several key principles guide their synthesis and application:

Minimal Perturbation: The diazirine group is advantageous due to its small size, which is nearly isosteric to a methyl group. nih.gov This minimizes structural perturbation of the parent molecule, helping to ensure that the probe retains its binding affinity and specificity for the target.

Strategic Placement: The diazirine moiety should be positioned on the probe in a way that, upon activation, the generated carbene is in close proximity to the target's binding site to maximize the chances of successful crosslinking.

Inclusion of a Reporter Handle: For detection and isolation of the labeled target, probes are often synthesized with a reporter group. A common strategy is to include a terminal alkyne or azide (B81097) group, which allows for bioorthogonal "click" chemistry reactions to attach a biotin tag for affinity purification or a fluorophore for imaging. nih.govunimi.it

Trifunctional Probes: For identifying unknown membrane receptors, trifunctional probes have been developed. These probes contain: 1) a reactive group (like an N-hydroxysuccinimide ester) to attach a ligand of interest, 2) the diazirine for photoreactive crosslinking, and 3) a biotin tag for purification. nih.gov

Synthetic Accessibility: The synthesis of diazirine-containing probes can be complex. nih.gov Therefore, synthetic routes are often designed to incorporate the diazirine-containing fragment at a late stage. thieme-connect.com Methods for the one-pot conversion of unprotected amino acids to terminal diazirines have been developed to simplify this process. organic-chemistry.org

Utilization of Diazirines in Polymer Chemistry

The ability of diazirines to form covalent bonds upon activation has also been exploited in the field of polymer chemistry for the synthesis of novel materials and the modification of existing ones.

Synthesis of Diazirine-Containing Copolymers

Diazirine-containing monomers can be copolymerized with other monomers to introduce photoreactive crosslinking sites along a polymer chain. acs.orgdigitellinc.com This allows for the post-polymerization modification of the material's properties.

Recent studies have demonstrated the successful synthesis of diazirine-containing polyacrylates and polymethacrylates using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom-Transfer Radical Polymerization (ATRP). acs.orgrmit.edu.vnbohrium.com These methods allow for the preparation of copolymers with a targeted diazirine content and degree of polymerization. acs.orgrmit.edu.vn

For example, a diazirine-containing acrylate (B77674) monomer can be copolymerized with a comonomer like n-butyl acrylate (nBA) via RAFT polymerization. The resulting copolymer, poly(diazirine acrylate-co-nBA), will have diazirine units randomly distributed along its backbone. acs.org The compatibility of the diazirine functionality with these polymerization techniques is crucial, as it allows for the creation of a wide range of functional polymers. thermofisher.comacs.org

Polymerization Method Monomers Resulting Copolymer Key Feature
RAFTDiazirine acrylate, n-butyl acrylatepoly(diazirine acrylate-co-nBA)Controlled molecular weight and low dispersity. acs.org
ATRPDiazirine methacrylate, methyl methacrylatepoly(diazirine methacrylate-co-MMA)Efficient incorporation of diazirine units. acs.org
ROMPNorbornene-based diazirine monomersDiazirine-containing bottlebrush polymersDirect incorporation of cross-linkable functionalities into advanced polymer architectures. digitellinc.com

Photo-Crosslinking for Material Fabrication and Property Modification

Once synthesized, diazirine-containing polymers can be used to modify the properties of materials through photo-crosslinking. nih.govspringernature.comiris-biotech.de Upon exposure to UV light or heat, the diazirine groups along the polymer chains generate carbenes, which then form covalent crosslinks between adjacent polymer chains by inserting into C-H bonds. acs.orgdigitellinc.com

This crosslinking process can significantly alter the material's properties, such as its mechanical strength, thermal stability, and solvent resistance. For instance, blending a diazirine-containing copolymer with a commodity polymer and then exposing the blend to UV light can lead to the formation of a crosslinked network, effectively compatibilizing the two polymers. digitellinc.com

This technology has applications in various areas, including:

Photopatterning: Creating micro- and nanostructures on surfaces. acs.org

Plastic Compatibilization: Improving the properties of polymer blends. acs.org

Fabrication of Advanced Materials: The synthesis of bottlebrush elastomers and other advanced cross-linked materials. digitellinc.com

The ability to trigger crosslinking on-demand with light provides excellent spatial and temporal control over the material's final properties.

Biocatalytic Approaches for Carbene Transfer from Diazirines

A significant advancement in synthesis is the development of biocatalytic systems that harness the reactivity of diazirines. nih.govacs.org While diazirines are generally more stable and safer to handle than their isomeric diazo compounds, their activation has traditionally required harsh conditions like high heat or UV photolysis. nih.govwhiterose.ac.uk Recent breakthroughs have demonstrated that engineered enzymes can activate diazirines under mild, physiological conditions, opening a new frontier in biocatalytic carbene transfer. nih.govnih.gov

Research has led to the development of engineered variants of Aeropyrum pernix protoglobin (ApePgb) that function as effective catalysts for activating diazirines at room temperature. nih.govnih.govcaltech.edu These biocatalysts were created through directed evolution, a process of iterative mutation and selection. whiterose.ac.uk Structural analysis of a highly evolved ApePgb variant by microcrystal electron diffraction (MicroED) revealed that mutations had reshaped the enzyme's active site. nih.govnih.govcaltech.edu This remodeling enhanced access to the catalytic heme center, facilitating the new-to-nature activation of the diazirine substrate. nih.gov The enzyme is capable of catalyzing the decomposition of the diazirine in the dark, indicating a true catalytic, rather than photochemical, activation mechanism. whiterose.ac.uk

The engineered ApePgb catalysts have been successfully applied to a range of carbene transfer reactions using aryl diazirines as model substrates. nih.govacs.org These transformations include cyclopropanation, N–H insertion, and Si–H insertion, demonstrating the versatility of the biocatalytic approach. nih.govcaltech.edu The substrate scope, however, is influenced by the electronic properties of the diazirine substituent. whiterose.ac.uk Studies on a model cyclopropanation reaction showed that diazirines with moderately bulky and electron-withdrawing groups were well-tolerated, while those with strongly electron-donating groups or certain steric profiles were not active. whiterose.ac.uk This highlights the tunability and specificity conferred by the enzyme's active site. While 3-Methyl-3H-diazirine-3-methanamine has not been explicitly tested, these findings provide a framework for predicting its potential compatibility and for further engineering of enzymes to accept aliphatic, amine-containing carbene precursors.

Table 2: Substrate Scope of an Engineered Protoglobin (ApePgb variant) in a Model Cyclopropanation Reaction

Data adapted from studies on biocatalytic carbene transfer from various 3-substituted-3H-diazirines. whiterose.ac.uk

Diazirine SubstrateCarbene Donor ActivityReaction Types DemonstratedReference
3-Phenyl-3H-diazirineActiveCyclopropanation, N-H Insertion, Si-H Insertion nih.govwhiterose.ac.uk
3-(p-methoxyphenyl)-3H-diazirineNot ActiveN/A whiterose.ac.uk
3-Benzyl-3H-diazirineNot ActiveN/A whiterose.ac.uk
Aryl diazirines (general)ActiveCyclopropanation, N-H Insertion, Si-H Insertion acs.orgnih.gov

Diazirines as Electrophilic Nitrogen Sources in Organic Transformations

Table 3: Application of Adamantyl-Diazirine as an Electrophilic Nitrogen Source for Pyrazole Synthesis

Nucleophilic addition to 3,3-adamantyldiazirine followed by condensation with a 1,3-dicarbonyl compound to form pyrazoles. Data adapted from Legault et al. researchgate.net

Nucleophile TypeExample ReagentFinal ProductYieldReference
Aryl GrignardPhMgBr1,3,5-Triphenyl-1H-pyrazole86% researchgate.net
Aryl LithiumPhLi1,3,5-Triphenyl-1H-pyrazole92% researchgate.net
Alkyl Grignardn-BuMgBr1-Butyl-3,5-diphenyl-1H-pyrazole91% researchgate.net
Alkyl Lithiumn-BuLi1-Butyl-3,5-diphenyl-1H-pyrazole94% researchgate.net
Allylic GrignardAllylMgBr1-Allyl-3,5-diphenyl-1H-pyrazole85% researchgate.net
Benzylic GrignardBnMgBr1-Benzyl-3,5-diphenyl-1H-pyrazole94% researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-3H-diazirine-3-methaneamine, and what critical reaction parameters must be controlled?

  • The synthesis typically involves multi-step protocols:

  • Diazirine Ring Formation : Cyclization of a diazo precursor (e.g., via oxidation of a diaziridine) under controlled pH and temperature (4–7°C) to avoid side reactions .
  • Amine Functionalization : Introduction of the methanamine group via reductive amination or nucleophilic substitution, using reagents like sodium cyanoborohydride or triethylamine to stabilize intermediates .
  • Purification : Chromatography (HPLC or column) and recrystallization are essential to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and substituent positions (e.g., diazirine ring protons at δ 2.8–3.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 113.0845) and fragmentation patterns .
  • HPLC with UV Detection : Monitors purity (>99%) and detects photodegradation byproducts under UV light .

Advanced Research Questions

Q. How can researchers mitigate the thermal and photolytic instability of this compound during experiments?

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent ring-opening reactions .
  • In Situ Generation : Prepare fresh solutions in dim light and use immediately to minimize decomposition .
  • Stabilizers : Add radical scavengers (e.g., TEMPO) to reaction mixtures to suppress photolytic degradation .

Q. What strategies resolve contradictory crosslinking efficiency data in photoaffinity labeling studies using this compound?

  • Control Experiments : Include dark controls (no UV exposure) to distinguish specific vs. nonspecific binding .
  • Dosage Optimization : Titrate UV exposure time (e.g., 5–30 sec pulses) to balance crosslinking efficiency and compound degradation .
  • Complementary Techniques : Validate results with orthogonal methods (e.g., fluorescence quenching assays or cryo-EM) to confirm target engagement .

Q. How does the steric and electronic environment of this compound influence its reactivity in bioconjugation?

  • Steric Effects : The methyl group on the diazirine ring enhances stability but reduces crosslinking efficiency in bulky protein pockets. Computational modeling (DFT) predicts optimal orientations for target binding .
  • Electronic Effects : Electron-withdrawing groups on the methanamine moiety (e.g., fluorine substitution) increase electrophilicity, improving reaction kinetics with nucleophilic residues (e.g., lysine) .

Methodological Considerations

Q. What experimental designs are recommended for quantifying photoactivation yields of this compound in complex biological matrices?

  • Isotopic Labeling : Use ¹⁵N or deuterated analogs to track crosslinking products via LC-MS/MS .
  • Kinetic Studies : Measure UV-dependent activation rates using time-resolved spectroscopy (λ = 350–365 nm) .
  • Table 1 : Example workflow for crosslinking efficiency analysis:

StepMethodKey Parameter
1. PhotoactivationUV irradiation (365 nm)Pulse duration: 10 sec
2. QuenchingAddition of β-mercaptoethanolImmediate (within 1 min)
3. AnalysisSDS-PAGE & Western blotBand intensity quantification

Q. How should researchers address discrepancies in solubility data across different solvent systems?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. aqueous buffers (pH 7.4) with solubility enhancers like cyclodextrins .
  • Dynamic Light Scattering (DLS) : Monitor aggregation states at varying concentrations (0.1–10 mM) to identify optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.